rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride
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Overview
Description
rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride: is a chemical compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both an amino group and a hydroxyl group on the cyclopropane ring makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary amine.
Scientific Research Applications
rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms involving cyclopropane rings.
Biology: The compound can be used to investigate the biological activity of cyclopropane-containing molecules.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various physiological effects. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- rac-(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylic acid hydrochloride
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride
Uniqueness: rac-(1R,2R)-2-aminocyclopropan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the cyclopropane ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
2491695-64-6 |
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Molecular Formula |
C3H8ClNO |
Molecular Weight |
109.55 g/mol |
IUPAC Name |
(1R,2R)-2-aminocyclopropan-1-ol;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c4-2-1-3(2)5;/h2-3,5H,1,4H2;1H/t2-,3-;/m1./s1 |
InChI Key |
VTXMFGQKJXEBNY-SWLXLVAMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1O)N.Cl |
Canonical SMILES |
C1C(C1O)N.Cl |
Origin of Product |
United States |
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